Ceftibuten is a third-generation cephalosporin antibiotic that is orally-administered. It is typically used to treat acute bacterial exacerbations of chronic bronchitis (ABECB), acute bacterial otitis media, pharyngitis, and tonsilitis.
Ceftibuten is a Cephalosporin Antibacterial.
Ceftibuten is a semisynthetic, beta-lactamase-stable, third-generation cephalosporin with antibacterial activity. Ceftibuten binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Ceftibuten is a third-generation cephalosporin antibiotic. It is an orally-administered agent. Cefalexin is used to treat acute bacterial exacerbations of chronic bronchitis (ABECB), acute bacterial otitis media, pharyngitis, and tonsilitis.
A cephalosporin antibacterial agent that is used in the treatment of infections, including urinary-tract and respiratory-tract infections.
See also: Ceftibuten Dihydrate (active moiety of).
Ceftibuten
CAS No.: 97519-39-6
Cat. No.: VC21341001
Molecular Formula: C15H14N4O6S2
Molecular Weight: 410.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 97519-39-6 |
---|---|
Molecular Formula | C15H14N4O6S2 |
Molecular Weight | 410.4 g/mol |
IUPAC Name | (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Standard InChI | InChI=1S/C15H14N4O6S2/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25)/b6-1-/t10-,13-/m1/s1 |
Standard InChI Key | UNJFKXSSGBWRBZ-BJCIPQKHSA-N |
Isomeric SMILES | C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=C\CC(=O)O)/C3=CSC(=N3)N)C(=O)O |
Canonical SMILES | C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O |
Chemical Structure and Properties
Molecular Structure
Ceftibuten's molecular formula is , and its molecular weight is 446.46 g/mol (anhydrous form). The compound contains a beta-lactam ring fused to a dihydrothiazine ring, characteristic of cephalosporins. Additionally, it has an aminothiazole group and a carboxymethoxyimino side chain at position 7 of the cephem nucleus .
The molecular structure contributes to its high affinity for penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. The presence of the aminothiazole group enhances its activity against Gram-negative bacteria.
Crystallographic Features
Ceftibuten exists in both anhydrous and hydrated forms. The hydrated form crystallizes in the orthorhombic space group , with water molecules occupying void spaces within the crystal lattice. These water molecules participate in hydrogen bonding with ceftibuten molecules, forming a three-dimensional network . This structural arrangement influences its solubility and stability.
Physicochemical Properties
Ceftibuten exhibits moderate solubility in water and acidic solutions but limited solubility in organic solvents. It is stable under acidic conditions, which contributes to its high oral bioavailability. The compound's pKa values indicate that it exists primarily in ionized forms at physiological pH, facilitating its interaction with bacterial PBPs.
Mechanism of Action
Ceftibuten exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It achieves this by binding to specific PBPs located on the inner membrane of bacterial cells . These proteins are critical for the cross-linking of peptidoglycan strands, a process essential for maintaining cell wall integrity.
The inhibition of PBPs leads to the disruption of cell wall synthesis, resulting in bacterial lysis and death. Ceftibuten demonstrates high affinity for PBPs involved in the synthesis of Gram-negative bacterial cell walls, including Escherichia coli and Haemophilus influenzae .
Unlike some other beta-lactam antibiotics, ceftibuten exhibits significant stability against hydrolysis by extended-spectrum beta-lactamases (ESBLs). This feature enhances its efficacy against resistant strains.
Pharmacokinetics
Absorption
In pediatric patients receiving an oral suspension (9 mg/kg), plasma concentrations are dose-proportional within the therapeutic range .
Distribution
The volume of distribution () varies between adults (0.21 L/kg) and pediatric patients (0.5 L/kg) . Approximately 65% of ceftibuten binds to plasma proteins, primarily albumin . This protein binding is independent of drug concentration.
Tissue penetration studies reveal that ceftibuten achieves therapeutic concentrations in bronchial secretions and middle ear fluid, supporting its use in respiratory tract infections and otitis media .
Elimination
The primary route of elimination is renal excretion, with approximately 80% of an administered dose recovered unchanged in urine within 24 hours . The elimination half-life ranges from 2 to 4 hours in healthy individuals but may be prolonged in patients with renal impairment.
Clinical Applications
Respiratory Tract Infections
Ceftibuten has demonstrated efficacy in treating acute exacerbations of chronic bronchitis and community-acquired pneumonia caused by susceptible pathogens such as Streptococcus pneumoniae and Haemophilus influenzae .
Urinary Tract Infections
In clinical trials, ceftibuten was effective against both uncomplicated and complicated urinary tract infections caused by Escherichia coli and Klebsiella pneumoniae . Its once-daily dosing regimen offers convenience for patients.
Otitis Media
Pediatric studies have shown that ceftibuten is as effective as amoxicillin-clavulanate or cefaclor in treating acute otitis media caused by beta-lactamase-producing pathogens .
Streptococcal Pharyngitis
Ceftibuten has been used successfully to treat streptococcal pharyngitis caused by Group A beta-hemolytic streptococci (GABHS). It offers an alternative to penicillin V for patients allergic to penicillin derivatives .
Data Tables on Pharmacokinetics
Parameter | Adults (400 mg dose) | Pediatric Patients (9 mg/kg) |
---|---|---|
(µg/mL) | ||
(h) | ||
Half-life (h) | ||
Protein Binding (%) | ||
Renal Excretion (%) |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume